3-Ethyl-n-methylaniline
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Overview
Description
3-Ethyl-n-methylaniline is an organic compound with the molecular formula C9H13N. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the third position and a methyl group on the nitrogen atom. This compound is a colorless to pale yellow liquid that is used in various chemical applications.
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize this compound involves the nitration of ethylbenzene to form 3-ethyl-nitrobenzene, followed by reduction to 3-ethyl-aniline.
Direct Alkylation: Another method involves the direct alkylation of aniline with ethyl bromide and methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by catalytic hydrogenation of 3-ethyl-nitrobenzene followed by methylation using methanol in the presence of a catalyst such as ruthenium complexes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso and nitro compounds.
Reduction: It can be reduced to form 3-ethyl-n-methylcyclohexylamine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: 3-ethyl-nitrosoaniline and 3-ethyl-nitroaniline.
Reduction: 3-ethyl-n-methylcyclohexylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Ethyl-n-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-ethyl-n-methylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The compound’s effects are mediated through pathways involving its aromatic amine group, which can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
N-Methylaniline: Similar in structure but lacks the ethyl group at the third position.
N-Ethylaniline: Similar but lacks the methyl group on the nitrogen atom.
3-Ethylaniline: Similar but lacks the methyl group on the nitrogen atom.
Uniqueness: 3-Ethyl-n-methylaniline is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with various targets compared to its simpler analogs .
Properties
IUPAC Name |
3-ethyl-N-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-5-4-6-9(7-8)10-2/h4-7,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZZQJHAYDHFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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